(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]quinolin-5-yl)acetic acid, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-{4-OXO-1H,2H,3H,4H,5H-CYCLOPENTA[C]QUINOLIN-5-YL}ACETATE is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development. The unique structure of this compound, which includes a quinoline core fused with a cyclopentane ring, makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{4-OXO-1H,2H,3H,4H,5H-CYCLOPENTA[C]QUINOLIN-5-YL}ACETATE typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . This reaction yields 2-(2-nitrophenyl)acrylate, which can then be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{4-OXO-1H,2H,3H,4H,5H-CYCLOPENTA[C]QUINOLIN-5-YL}ACETATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can have different biological activities and properties.
Scientific Research Applications
METHYL 2-{4-OXO-1H,2H,3H,4H,5H-CYCLOPENTA[C]QUINOLIN-5-YL}ACETATE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: The compound’s derivatives are studied for their potential antimicrobial and anticancer properties.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of METHYL 2-{4-OXO-1H,2H,3H,4H,5H-CYCLOPENTA[C]QUINOLIN-5-YL}ACETATE involves its interaction with various molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting the replication of certain microorganisms . Additionally, the compound can inhibit specific enzymes involved in inflammatory pathways, providing anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline-2,4-dione: Shares the quinoline core but lacks the cyclopentane ring.
4-Hydroxyquinoline: Another quinoline derivative with different functional groups.
Indole derivatives: Structurally similar but with an indole core instead of quinoline.
Uniqueness
The uniqueness of METHYL 2-{4-OXO-1H,2H,3H,4H,5H-CYCLOPENTA[C]QUINOLIN-5-YL}ACETATE lies in its fused cyclopentane-quinoline structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with biological targets, making it a valuable compound in pharmaceutical research.
Properties
Molecular Formula |
C15H15NO3 |
---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
methyl 2-(4-oxo-2,3-dihydro-1H-cyclopenta[c]quinolin-5-yl)acetate |
InChI |
InChI=1S/C15H15NO3/c1-19-14(17)9-16-13-8-3-2-5-11(13)10-6-4-7-12(10)15(16)18/h2-3,5,8H,4,6-7,9H2,1H3 |
InChI Key |
QBUIPGCKFGHUAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2C3=C(C1=O)CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.